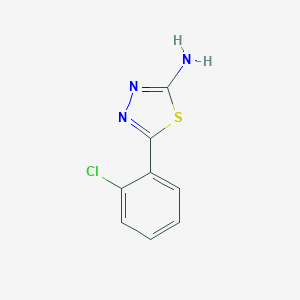

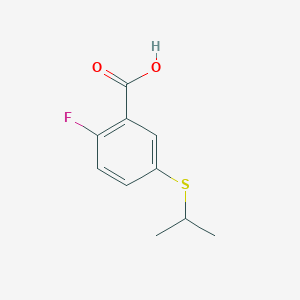

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Vue d'ensemble

Description

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the thiadiazole family, characterized by the presence of a thiadiazole ring—a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is structurally related to various derivatives that have been synthesized and studied for their potential applications in medicinal chemistry, particularly as anticancer and anticonvulsant agents.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and can be facilitated by different methods, including the use of ultrasound to promote the reactions. For instance, the ultrasound-mediated one-pot synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives has been reported as an environmentally friendly and rapid approach . Similarly, the synthesis of ibuprofen-thiadiazole hybrid compounds has been achieved through cyclization of ibuprofen with thiosemicarbazide . These methods highlight the versatility and adaptability of thiadiazole chemistry for generating compounds with potential pharmacological properties.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The detailed analysis of bond lengths, bond angles, and torsion angles, as well as the electronic properties of these compounds, has been performed using density functional theory (DFT) calculations, which show good agreement with experimental data .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, forming complexes with different metals or reacting with other organic compounds to form new derivatives. For instance, metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized and characterized, indicating the potential of thiadiazole derivatives to coordinate with metals . Additionally, the reaction of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde resulted in the formation of a compound with an intramolecular C—H∙∙∙S hydrogen bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The vibrational analysis of these compounds, as well as their molecular structure determinations, provide insights into their properties, such as hydrogen bonding and resonance interactions . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied to understand the reactivity and stability of these compounds . Furthermore, the anticonvulsant activity of certain derivatives has been evaluated, demonstrating the biological relevance of their physical and chemical properties .

Applications De Recherche Scientifique

-

Pharmacological Properties of Chalcones

- Field : Pharmacology .

- Application : Chalcones and their analogs have been an area of great interest in recent years. Numerous research papers have been published, and chalcones continue to show promise for new drug investigations .

- Methods : Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .

- Results : These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .

-

Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides

- Field : Antiviral Research .

- Application : The study focused on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides .

- Methods : Starting from 4-chlorobenzoic acid, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps .

- Results : The bioassay tests showed that certain compounds possessed certain anti-tobacco mosaic virus activity .

-

Temperature-Dependent Ordering in Crystal Structure

- Field : Crystallography .

- Application : The study focused on the temperature-dependent ordering of the methyl group in the crystal structure of a compound similar to the one you mentioned .

- Methods : The researchers studied the changes in structure with temperature between 125 and 380 K .

- Results : The unit cell volume increased almost monotonically when the temperature rose, but one of the parameters shortened significantly .

-

Disinfectant

- Field : Public Health .

- Application : 2-Chlorophenol, which has a similar structure to the compound you mentioned, is occasionally used as a disinfectant .

- Methods : It is typically used in its liquid form, although commercial samples are often yellow or amber-colored .

- Results : It has an unpleasant, penetrating odor and is poorly soluble in water .

-

Riot Control Agent

- Field : Law Enforcement .

- Application : [(2-Chlorophenyl)methylene]malononitrile, a compound with a similar structure, is a widely used riot control agent .

- Methods : This compound is typically used in the form of a fine powder or aerosol .

- Results : It belongs to the family of tear gases and is effective in controlling riots .

Orientations Futures

The future directions for the study of “5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGNHRIXMYPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339178 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

828-81-9 | |

| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)